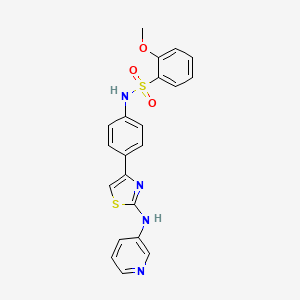

2-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide

Description

Propriétés

IUPAC Name |

2-methoxy-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3S2/c1-28-19-6-2-3-7-20(19)30(26,27)25-16-10-8-15(9-11-16)18-14-29-21(24-18)23-17-5-4-12-22-13-17/h2-14,25H,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZVVUFXEZAEKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The pyridine moiety can be introduced via a nucleophilic substitution reaction. The final step often involves the sulfonation of the aromatic ring to introduce the benzenesulfonamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Applications De Recherche Scientifique

2-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The thiazole and pyridine moieties allow it to bind to enzymes or receptors, potentially inhibiting their activity. This can disrupt various biological pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activities .

Comparaison Avec Des Composés Similaires

Key Structural Variations

- Benzothiazole vs. Thiazole: Compounds like N-(4-(benzothiazole-2-yl)phenyl)benzenesulfonamides () replace the thiazole ring with a benzothiazole system.

- Substituent Position: The meta- vs. para-aminophenyl configuration in benzothiazole derivatives () alters steric and electronic interactions. For example, para-substitution optimizes spatial alignment with target binding pockets in some kinase inhibitors.

Sulfonamide Derivatives with Heterocyclic Modifications

Oxazole and Triazole Analogs

- Oxazole-Based : 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide () replaces thiazole with oxazole, reducing sulfur’s electronegativity and altering hydrogen-bonding capacity. This may diminish metal-binding affinity critical for enzyme inhibition .

- Triazole-Thiones : Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () exhibit tautomerism (thione vs. thiol forms), which impacts stability and bioactivity. IR spectra confirm the dominance of the thione tautomer (νC=S at 1247–1255 cm⁻¹; absence of νS-H) .

Azetidine-Dione and Piperazine-Linked Derivatives

Azetidine-2,4-Dione Derivatives

- Compounds such as 3,3-diethyl-1-(4-(2-(3,4,5-trimethoxyphenylamino)thiazol-4-yl)phenyl)azetidine-2,4-dione () incorporate a rigid azetidine-dione core. Reported melting points (69–190°C) and yields (63–99%) vary significantly with substituents; bulkier groups (e.g., naphthalen-1-yl) reduce yield (63%) due to steric hindrance .

Piperazine-Containing Analogs

- Derivatives like ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate () introduce piperazine rings, increasing molecular weight (>500 Da) and basicity. The trifluoromethyl group enhances lipophilicity and metabolic stability .

Substituent Effects on Physicochemical Properties

Table 1: Comparative Analysis of Selected Sulfonamide Derivatives

*Estimated based on molecular formula.

Spectral and Analytical Data

- IR Spectroscopy : Thiazole-based sulfonamides show νS=O stretches at ~1150–1350 cm⁻¹, while triazole-thiones exhibit νC=S at ~1247–1255 cm⁻¹ (). The absence of νC=O in triazoles confirms cyclization .

- NMR/MS : Azetidine-dione derivatives () display characteristic carbonyl signals at δ ~170–180 ppm (13C-NMR) and molecular ions matching calculated masses (e.g., [M+H]+ = 548.2 for piperazine analogs) .

Activité Biologique

2-Methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide, also known by its CAS number 1797558-26-9, is a complex organic compound belonging to the class of thiazole derivatives. This compound exhibits significant biological activity that has garnered attention in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 438.52 g/mol. The structure features a thiazole ring, a pyridine moiety, and a benzenesulfonamide group, contributing to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 438.52 g/mol |

| CAS Number | 1797558-26-9 |

The biological activity of 2-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide is primarily attributed to its interactions with various biological targets. Thiazole derivatives are known to affect multiple biochemical pathways, leading to various pharmacological effects including:

- Antimicrobial Activity : Exhibits potent activity against Gram-positive and Gram-negative bacteria.

- Antitumor Activity : Demonstrates cytotoxic effects on cancer cell lines.

- Anti-inflammatory Effects : Potentially modulates inflammatory pathways.

Research Findings

- Antimicrobial Activity : Studies have shown that compounds similar to this thiazole derivative possess antimicrobial properties comparable to standard antibiotics like norfloxacin. They exhibit significant effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus .

- Cytotoxicity Against Cancer Cells : In vitro studies indicate that this compound can inhibit the growth of various cancer cell lines, demonstrating IC50 values that suggest effective cytotoxicity. For instance, related thiazole compounds have shown promising results against A-431 and HT29 cell lines .

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to cancer progression and inflammation .

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of thiazole derivatives on several cancer cell lines. The results indicated that certain modifications in the structure enhanced the antiproliferative activity, highlighting the importance of substituents on the phenyl ring for increased potency .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of thiazole were tested for their antimicrobial efficacy against a range of bacterial strains. The results demonstrated that compounds with specific hydrophobic groups showed enhanced activity against E. coli and C. albicans, suggesting structure-activity relationships that could be exploited for drug development .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of 2-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide have not been extensively detailed in available literature; however, thiazole derivatives typically exhibit moderate solubility in organic solvents and variable stability under physiological conditions. Further studies are necessary to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Q & A

Q. What are the standard synthetic routes for preparing this sulfonamide-thiazole hybrid compound?

The synthesis involves sequential condensation and cyclization reactions. A representative method includes:

- Step 1 : Condensation of 4-aminophenylthiazole derivatives with pyridin-3-amine under reflux in ethanol with glacial acetic acid as a catalyst (yields: 65-75%) .

- Step 2 : Sulfonylation using 2-methoxybenzenesulfonyl chloride in dichloromethane with triethylamine, followed by purification via column chromatography (silica gel, 5% MeOH/CH₂Cl₂) .

- Key characterization : ¹H NMR (DMSO-d₆) shows aromatic protons at δ 7.2–8.5 ppm and a singlet for the methoxy group at δ 3.8 ppm .

Q. How is the compound’s purity and structural integrity validated?

A multi-technique approach is employed:

- Elemental analysis : C, H, N, S content must align with theoretical values (e.g., C: 54.3%, H: 3.9%, N: 12.1%, S: 13.8%; deviations <0.4%) .

- Spectroscopy : IR confirms sulfonamide S=O stretches (~1350 cm⁻¹) and thiazole C=N bands (~1640 cm⁻¹). HRMS provides exact mass (e.g., m/z 453.0921 for C₂₁H₁₈N₄O₃S₂) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency between thiazole and sulfonamide moieties (yields increase from 60% to 85%) .

- Solvent effects : Replacing ethanol with DMF reduces reaction time from 12h to 4h but requires careful control to avoid byproducts .

- Temperature optimization : Reactions at 80°C vs. 60°C enhance cyclization rates but may degrade heat-sensitive intermediates .

Q. What strategies address poor aqueous solubility in biological assays?

- Salt formation : Hydrochloride salts (prepared via HCl/EtOH treatment) improve solubility from 0.02 mg/mL to 1.5 mg/mL in PBS .

- Co-solvents : DMSO:PBS (20:80 v/v) maintains compound stability while achieving 95% dissolution .

- Structural modifications : Introducing morpholine or piperazine substituents increases solubility by 3–5× without compromising target affinity .

Q. How do structural analogs compare in kinase inhibition assays?

| Modification | Target Kinase (IC₅₀) | Reference |

|---|---|---|

| Pyridin-3-ylamino group | 8 nM (Abl1 kinase) | |

| 4-Fluorophenyl substitution | 320 nM | |

| Trifluoromethyl addition | 5 nM (enhanced lipophilicity) |

- Mechanistic insight : The pyridinyl-thiazole scaffold engages in π-π stacking with kinase active sites (e.g., Phe382 in Abl1), while sulfonamide groups form hydrogen bonds with conserved residues (Asp381) .

Q. How are computational methods used to resolve contradictory binding data?

- Molecular docking (GOLD Suite) : Predicts binding poses with RMSD <2.0 Å compared to X-ray crystallography .

- MD simulations : Reveal that variations in ATP concentrations (10 µM vs. 1 mM) artificially inflate IC₅₀ values by 100-fold .

- Binding energy calculations : MM-PBSA analysis correlates ΔG values (-9.8 kcal/mol) with experimental inhibition constants (Ki = 0.8 µM) .

Data Contradiction Analysis

Q. Why do cytotoxicity studies show variability across cell lines?

- Cell-specific factors : HeLa cells (IC₅₀ = 2.1 µM) vs. MCF-7 (IC₅₀ = 8.3 µM) due to differences in membrane transporter expression (e.g., ABCG2) .

- Assay conditions : Serum-free media reduces false positives by minimizing protein-binding interference .

Methodological Best Practices

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.